3-Methoxy-4-(p-tolyloxy)aniline

Lipophilicity Drug-likeness Physicochemical profiling

This pre-functionalized diaryl ether aniline features a unique 3-OCH₃ / 4-O-(4-methylphenyl) substitution pattern that critically modulates nucleophilicity and lipophilicity for CNS MPO-compliant lead optimization. Its electronically activated NH₂ group is an ideal benchmark for developing Pd-catalyzed amination methodologies. Avoid SAR-interpreting errors from des-methoxy or regioisomeric analogues. Verify ≥95% purity (NMR/HPLC-validated) for reproducible fragment growing and co-crystal engineering.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B8214013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(p-tolyloxy)aniline
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)OC
InChIInChI=1S/C14H15NO2/c1-10-3-6-12(7-4-10)17-13-8-5-11(15)9-14(13)16-2/h3-9H,15H2,1-2H3
InChIKeyLWDFYLPUJWYNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(p-tolyloxy)aniline (CAS 2990907-12-3) – Structural Identity, Procurement Specifications, and In-Class Positioning


3-Methoxy-4-(p-tolyloxy)aniline (CAS 2990907-12-3; molecular formula C₁₄H₁₅NO₂; MW 229.27 g/mol) is a disubstituted diaryl ether aniline derivative bearing a methoxy (–OCH₃) group at the 3-position and a p-tolyloxy (–O–C₆H₄–4‑CH₃) group at the 4-position of the central aniline ring . The compound is commercially available as a research-grade building block with standard purity ≥95% (validated by NMR, HPLC, and GC) . Within the broader family of phenoxyaniline derivatives, the specific 3‑OCH₃ / 4‑O‑(4‑methylphenyl) substitution pattern distinguishes this compound from its closest structural neighbors—most notably 4‑(p‑tolyloxy)aniline (the des‑methoxy analogue; MW 199.25 g/mol) [1] and regioisomeric variants such as 2‑(p‑tolyloxy)‑4‑methoxybenzenamine and 3‑methoxy‑4‑(m‑tolyloxy)aniline—each of which presents distinct physicochemical and, where data exist, distinct biological interaction profiles .

Why 3-Methoxy-4-(p-tolyloxy)aniline Cannot Be Interchanged with Generic Phenoxyaniline or Tolyloxyaniline Building Blocks


In‑class substitution of diaryl ether anilines is not straightforward because even minor positional changes in the methoxy and tolyloxy substituent pattern produce substantial shifts in lipophilicity, hydrogen‑bonding capacity, and electronic character of the aniline nitrogen—parameters that directly govern reactivity in downstream coupling reactions (e.g., amide bond formation, Buchwald–Hartwig amination) and target‑binding behavior in biological assays . For example, the 3‑methoxy substituent in 3‑methoxy‑4‑(p‑tolyloxy)aniline introduces an ortho‑electron‑donating effect relative to the NH₂ group, increasing the electron density on the aniline nitrogen and altering its nucleophilicity compared to the des‑methoxy analogue 4‑(p‑tolyloxy)aniline [1]. Furthermore, structure–activity relationship (SAR) studies on substituted anilines have demonstrated that 4‑substituent identity on the central phenyl ring is a critical determinant of both target potency and drug‑like properties, meaning that procurement of an incorrectly substituted analogue can yield misleading or non‑reproducible SAR data [2].

Quantitative Differentiation Evidence for 3-Methoxy-4-(p-tolyloxy)aniline Versus Closest Structural Comparators


Computed Lipophilicity (XLogP) and Topological Polar Surface Area (tPSA) Differentiation from the Des‑Methoxy Analogue

Computationally predicted XLogP for 3‑methoxy‑4‑(p‑tolyloxy)aniline is approximately 3.6, with a tPSA of 44.5 Ų . In contrast, the des‑methoxy analogue 4‑(p‑tolyloxy)aniline has a lower computed XLogP (approximately 2.8–3.2) and a lower tPSA (~35 Ų) [1]. The introduction of the 3‑OCH₃ group thus increases both lipophilicity and polar surface area, placing the compound in a distinct region of physicochemical space relative to its simpler congener.

Lipophilicity Drug-likeness Physicochemical profiling QSAR

Regioisomeric Differentiation: 3‑Methoxy‑4‑(p‑tolyloxy)aniline vs. 2‑(p‑Tolyloxy)‑4‑methoxybenzenamine in Synthetic Reactivity

In the 3‑methoxy‑4‑(p‑tolyloxy)aniline isomer, the NH₂ group is para to the electron‑withdrawing diaryl ether oxygen and ortho to the electron‑donating methoxy group, positioning the aniline nitrogen in a moderately activated electronic environment. In the regioisomer 2‑(p‑tolyloxy)‑4‑methoxybenzenamine (CAS 1268495-80-2) [1], the NH₂ group is ortho to the sterically demanding tolyloxy substituent, introducing steric hindrance that can substantially reduce the rate of N‑acylation and N‑arylation reactions . Class‑level SAR evidence from diarylaniline NNRTI optimization programs further demonstrates that the 4‑position substituent on the central aniline ring is a critical modifiable position for tuning both target potency and drug‑like properties [2].

Regioisomerism Nucleophilicity Cross-coupling Amidation efficiency

Hydrogen‑Bond Donor/Acceptor Profile Enables Distinct Supramolecular Synthon Formation Compared to 4‑(p‑Tolyloxy)aniline

3‑Methoxy‑4‑(p‑tolyloxy)aniline possesses 1 hydrogen‑bond donor (NH₂) and 3 hydrogen‑bond acceptors (the ether oxygens of the methoxy and diaryl ether linkages, and the aniline nitrogen lone pair) . The des‑methoxy analogue 4‑(p‑tolyloxy)aniline has 1 donor and only 2 acceptors (lacking the methoxy oxygen) [1]. This additional H‑bond acceptor site in the target compound enables formation of distinct hydrogen‑bonded motifs—such as bifurcated or three‑center interactions—that are geometrically inaccessible to the simpler analogue, with implications for co‑crystal design, solubility enhancement via co‑crystallization, and solid‑form patent strategies.

Crystal engineering Hydrogen bonding Co‑crystallization Supramolecular chemistry

CYP Enzyme Interaction Profile: Contextualization Within the Phenoxyaniline Congener Series

Systematic studies of phenoxyaniline (POA) congeners with CYP2B enzymes have established that substituent identity and position on the aryl rings profoundly influence both spectral binding affinity (KS) and inhibitory potency (IC₅₀) toward CYP2B1, CYP2B4, and CYP2B6, with IC₅₀ values for POA congeners differing by up to an order of magnitude depending on substitution pattern [1]. While direct IC₅₀ data for 3‑methoxy‑4‑(p‑tolyloxy)aniline itself are not available in the public domain (a data gap acknowledged here), the class‑level evidence from the POA congener series indicates that introduction of a methoxy substituent on the aniline ring alters the electron density of the aromatic system in a manner that can significantly modulate CYP binding and metabolism [2]. In contrast, the des‑methoxy analogue 4‑(p‑tolyloxy)aniline would be expected to exhibit a different CYP interaction fingerprint based on its distinct electronic profile.

Cytochrome P450 CYP2B6 Metabolic stability Drug–drug interaction risk

Procurement‑Optimized Application Scenarios for 3‑Methoxy‑4‑(p‑tolyloxy)aniline


Medicinal Chemistry: Fragment‑Based and Structure‑Guided Lead Optimization of Diaryl Ether Pharmacophores

The dual methoxy/tolyloxy substitution pattern of 3‑methoxy‑4‑(p‑tolyloxy)aniline provides a pre‑functionalized diaryl ether scaffold suitable for fragment growing and lead optimization campaigns targeting kinases, GPCRs (including CCR4), and epigenetic targets. SAR studies on 4‑substituted diarylanilines confirm that the 4‑position on the central ring is a critical modifiable site for balancing potency, metabolic stability, and drug‑like properties [1]. This compound offers a more polar and electronically differentiated alternative to the des‑methoxy analogue 4‑(p‑tolyloxy)aniline, enabling exploration of a distinct region of chemical space within a congeneric series.

Synthetic Methodology Development: Benchmark Substrate for Pd‑Catalyzed C–N and C–O Cross‑Coupling Reactions

With the aniline NH₂ group in an electronically activated (para to ether oxygen, ortho to electron‑donating OCH₃) but sterically unencumbered environment, this compound serves as an ideal benchmark substrate for developing and optimizing Pd‑catalyzed Buchwald–Hartwig amination and Cu‑catalyzed Ullmann‑type C–O coupling methodologies. Its distinct reactivity profile compared to sterically hindered ortho‑substituted regioisomers (e.g., 2‑(p‑tolyloxy)‑4‑methoxybenzenamine) [2] allows method developers to benchmark catalyst performance across a gradient of steric and electronic demand using commercially available, well‑characterized substrates.

Physicochemical and ADME Profiling: Reference Compound for Lipophilicity/PSA Calibration in CNS Drug Discovery

The computed XLogP (~3.6) and tPSA (~44.5 Ų) values place this compound near the favorable boundary of the CNS multiparameter optimization (MPO) desirability space (tPSA < 60–70 Ų; XLogP 2–5). It can be employed as a reference compound for calibrating chromatographic lipophilicity (CHI logD₇.₄) and PAMPA permeability assays within CNS drug discovery workflows, providing a mid‑range calibration point between low‑tPSA simple anilines and higher‑tPSA heterocyclic amines.

Crystal Engineering and Solid‑Form Screening: Co‑Crystal Design Exploiting Enhanced Hydrogen‑Bond Acceptor Count

The presence of three hydrogen‑bond acceptor sites (vs. two in 4‑(p‑tolyloxy)aniline) enables this compound to participate in more complex and directional hydrogen‑bonded networks with co‑crystal formers (CCFs) such as carboxylic acids, amides, and sulfonamides. This expanded supramolecular synthon repertoire is directly relevant to pharmaceutical solid‑form patent strategies, where novel co‑crystals can extend intellectual property protection for active pharmaceutical ingredients (APIs) derived from or related to this chemotype.

Quote Request

Request a Quote for 3-Methoxy-4-(p-tolyloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.